Molecular Weight and Polar Surface Area Advantage for CNS Drug-Likeness Window
CAS 946356-18-9 (MW = 415.55 g/mol) lies within the favorable 400–450 Da window for CNS drug candidates, while incorporating a methoxy group that adds hydrogen-bond acceptor capacity without excessively increasing topological polar surface area (tPSA) beyond the recommended upper limit of 90 Ų for brain penetration. The benzyl analog (CAS 946201-23-6, MW = 385.5 g/mol) is lighter but lacks the additional oxygen-based H-bond acceptor, while the 4-chlorobenzyl analog (MW = 419.97 g/mol) carries a halogen that may increase halogen-bonding potential but also raises lipophilicity. The 4-methoxy substituent in CAS 946356-18-9 provides a balanced combination of moderate MW, favorable H-bond acceptor count (4 total acceptors from oxalamide carbonyls, methoxy oxygen, and thiophene sulfur), and calculated logP within CNS-optimal range (estimated 2.5–3.5). The oxalamide class has known CNS applications; for example, substituted 2-oxo-azepane derivatives achieve low nanomolar γ-secretase inhibition in Alzheimer's disease models [1].
| Evidence Dimension | Molecular weight and hydrogen-bond acceptor capacity relevant to CNS drug-likeness |
|---|---|
| Target Compound Data | MW = 415.55 g/mol; 4 H-bond acceptors (2 oxalamide carbonyl O, 1 methoxy O, 1 thiophene S); estimated cLogP ~2.8–3.5 |
| Comparator Or Baseline | Benzyl analog CAS 946201-23-6: MW = 385.5 g/mol, 3 H-bond acceptors, cLogP estimated ~3.0 ; 4-Chlorobenzyl analog: MW = 419.97 g/mol, 3 H-bond acceptors; Phenethyl analog CAS 946201-52-1: MW = 399.55 g/mol, 3 H-bond acceptors |
| Quantified Difference | MW exceeds benzyl analog by +30.05 g/mol; methoxy group adds 1 additional H-bond acceptor and estimated –0.3 to –0.5 logP units versus unsubstituted benzyl (class-level estimate); phenethyl analog lacks the aromatic oxygen entirely, reducing H-bond acceptor count by 1. |
| Conditions | Physicochemical property comparison based on vendor-reported molecular formulas and calculated descriptors; no direct CNS penetration assay data available for these specific analogs. |
Why This Matters
For CNS-targeted screening cascades, the methoxy substituent offers a tunable handle for balancing lipophilicity and hydrogen-bonding capacity—critical parameters governing passive BBB permeation—that is absent in the simpler benzyl, phenethyl, or halogenated congeners.
- [1] Substituted 2-oxo-azepane derivatives are potent, orally active γ-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters. 2007;17(20):5796-5800. doi:10.1016/j.bmcl.2007.08.045. View Source
